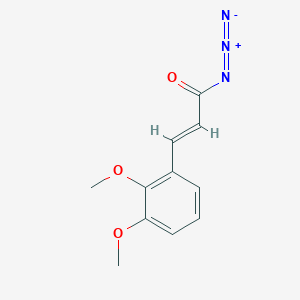

trans-2,3-Dimethoxycinnamoyl azide

Description

Overview of Acyl Azides and their Significance in Synthetic Transformations

Acyl azides, characterized by the R-CO-N₃ functional group, are high-energy molecules that have become indispensable reagents in organic synthesis. raco.cat Their preparation is versatile, commonly achieved through the reaction of acyl chlorides or acid hydrazides with an azide (B81097) salt, or increasingly through direct, one-pot conversions from carboxylic acids or even aldehydes. raco.catthieme-connect.comorganic-chemistry.orgorganic-chemistry.org

The paramount significance of acyl azides stems from their participation in the Curtius rearrangement. First described by Theodor Curtius in 1885, this reaction involves the thermal or photochemical decomposition of an acyl azide to yield an isocyanate, with the concurrent loss of nitrogen gas. nih.govwikipedia.org Mechanistic studies suggest that the rearrangement is a concerted process, proceeding with complete retention of the migrating group's stereochemistry, which is a crucial feature for stereospecific synthesis. nih.govwikipedia.org

The isocyanate intermediate produced is highly valuable due to its reactivity with a wide array of nucleophiles. nih.gov For instance, reaction with:

Water leads to the formation of an unstable carbamic acid, which decarboxylates to yield a primary amine. organic-chemistry.org

Alcohols produces carbamates (urethanes), which are stable protecting groups for amines (e.g., Boc and Cbz groups) and are prevalent in peptide synthesis and medicinal chemistry. wikipedia.orgnih.gov

Amines results in the formation of ureas. nih.gov

This reactivity profile makes acyl azides foundational precursors for a diverse range of nitrogen-containing compounds, including bioactive natural products, pharmaceuticals, and a vast number of heterocyclic systems. raco.catthieme-connect.comnih.gov

The Role of Cinnamoyl Scaffolds in Organic Synthesis

The cinnamoyl scaffold, derived from cinnamic acid (3-phenylacrylic acid), is a prominent structural motif in organic and medicinal chemistry. ashdin.com As an α,β-unsaturated carbonyl system linked to a phenyl ring, it possesses multiple reactive sites that make it a versatile building block. Cinnamic acid and its derivatives, such as esters and amides, are widespread in nature and have been the subject of extensive synthetic investigation. ashdin.commdpi.com

The inherent biological activities associated with the cinnamoyl framework—including anti-inflammatory, antimicrobial, and antioxidant properties—have established it as a "privileged scaffold" in drug discovery. mdpi.comnih.gov Consequently, synthetic chemists frequently employ this moiety as a starting point for the development of new therapeutic agents. nih.govresearchgate.net For example, cinnamoyl derivatives have been synthesized and evaluated as cholinesterase inhibitors for potential application in Alzheimer's disease treatment. nih.gov

From a synthetic standpoint, the cinnamoyl group can be readily introduced into molecules via standard transformations like esterification or amidation of cinnamoyl chloride. ashdin.comnih.gov The alkene and aromatic ring components offer further handles for chemical modification, such as cycloadditions, dearomatization reactions, or cross-coupling reactions, enabling the construction of complex molecular frameworks. nih.govacs.orgacs.org

Historical Context and Evolution of Research on trans-2,3-Dimethoxycinnamoyl Azide

The specific history of this compound is not extensively documented as a standalone subject of research. Instead, its development is intrinsically linked to the broader historical advancements in the chemistry of acyl azides and the synthetic utility of substituted cinnamic acids. The foundational work on acyl azides by Theodor Curtius in the late 19th century laid the essential groundwork for the eventual synthesis of any compound in this class. nih.govwikipedia.org

The preparation of this compound follows the classical and well-established methods for acyl azide synthesis. This typically involves the conversion of trans-2,3-dimethoxycinnamic acid to its corresponding acyl chloride using a chlorinating agent like thionyl chloride, followed by a nucleophilic substitution reaction with an azide salt, such as sodium azide. wikipedia.orgresearchgate.net

The evolution of research involving this compound is best understood as part of the larger trend of using functionally complex building blocks in organic synthesis. The presence of the dimethoxy substituents on the phenyl ring, in addition to the reactive acyl azide and the conjugated alkene, makes this compound a precursor to highly functionalized molecules. Its primary role in research is that of a specialized intermediate, designed to introduce the 2,3-dimethoxyphenylvinyl moiety into a target structure via the versatile chemistry of the acyl azide group.

Table 1: Physicochemical Properties of this compound This interactive table summarizes key identifiers and properties of the compound.

| Property | Value |

|---|---|

| IUPAC Name | (E)-3-(2,3-dimethoxyphenyl)prop-2-enoyl azide nih.gov |

| Molecular Formula | C₁₁H₁₁N₃O₃ nih.gov |

| Molecular Weight | 233.22 g/mol nih.gov |

| Canonical SMILES | COC1=CC=CC(=C1OC)/C=C/C(=O)N=[N+]=[N-] nih.gov |

| InChIKey | JEBDSCUMSGCAJR-VOTSOKGWSA-N nih.gov |

Current Research Landscape and Unaddressed Challenges Pertaining to the Chemical Compound

The current research landscape for this compound is best characterized by its potential rather than by a significant body of dedicated studies. The compound itself is not the focus of major research programs but represents a tool available to synthetic chemists. Contemporary research on the broader classes to which it belongs highlights its potential applications. For instance, modern acyl azide chemistry is focused on developing milder and more efficient Curtius rearrangement protocols and expanding their use in the synthesis of intricate N-heterocycles. thieme-connect.comnih.gov Simultaneously, research into functionalized cinnamoyl derivatives continues to be a fertile area for discovering molecules with novel biological activities. ashdin.commdpi.comnih.gov

The primary unaddressed challenge pertaining to this compound is its underexploration. There is a lack of published research that investigates the specific reactivity and synthetic applications of this particular molecule. Key challenges and opportunities for future investigation include:

Exploration of Intramolecular Reactions: The strategic placement of the methoxy (B1213986) groups offers potential for intramolecular cyclization reactions, either before, during, or after the Curtius rearrangement. For example, the isocyanate formed upon rearrangement could potentially cyclize onto the aromatic ring to form novel heterocyclic scaffolds. Investigating the conditions required to promote such pathways is a significant challenge.

Systematic Study of Reactivity: A thorough investigation into the chemoselectivity of this compound is needed. Understanding how the azide, alkene, and electron-rich aromatic ring compete for various reagents under different conditions would be crucial for its reliable use in complex syntheses.

Synthesis of Novel Bioactive Compounds: The amine or carbamate (B1207046) products resulting from the Curtius rearrangement of this azide would bear the 2,3-dimethoxyphenylvinyl group, a scaffold not widely explored in medicinal chemistry. A key challenge is to synthesize a library of these derivatives and screen them for biological activity, potentially uncovering new pharmacological leads.

Photochemical Reactivity: The photochemical behavior of this compound is largely unknown. Exploration of its photolysis could lead to the formation of acyl nitrene intermediates, potentially enabling unique C-H insertion or cycloaddition reactions that are not accessible under thermal conditions.

In essence, this compound stands as a well-defined but underutilized chemical entity, offering numerous avenues for future research at the forefront of synthetic methodology and medicinal chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C11H11N3O3 |

|---|---|

Molecular Weight |

233.22 g/mol |

IUPAC Name |

(E)-3-(2,3-dimethoxyphenyl)prop-2-enoyl azide |

InChI |

InChI=1S/C11H11N3O3/c1-16-9-5-3-4-8(11(9)17-2)6-7-10(15)13-14-12/h3-7H,1-2H3/b7-6+ |

InChI Key |

JEBDSCUMSGCAJR-VOTSOKGWSA-N |

Isomeric SMILES |

COC1=CC=CC(=C1OC)/C=C/C(=O)N=[N+]=[N-] |

Canonical SMILES |

COC1=CC=CC(=C1OC)C=CC(=O)N=[N+]=[N-] |

Synonyms |

2,3-dimethoxycinnamoyl azide trans-2,3-dimethoxycinnamoyl azide |

Origin of Product |

United States |

Synthetic Methodologies for Trans 2,3 Dimethoxycinnamoyl Azide

Established Synthetic Routes to Acyl Azides

The preparation of acyl azides can be achieved through several well-established chemical transformations. raco.cat The most common methods involve the reaction of activated carboxylic acid derivatives, such as acyl chlorides or anhydrides, with an azide (B81097) salt. wikipedia.org Alternatively, direct conversion from carboxylic acids is possible using specific activating agents. wikipedia.orgorganic-chemistry.org Another classical route proceeds via acylhydrazines, which are then treated with nitrous acid. wikipedia.orgrsc.org

Synthesis from trans-2,3-Dimethoxycinnamic Acid and Derivatives

A primary and widely employed strategy for synthesizing acyl azides begins with a carboxylic acid, such as trans-2,3-dimethoxycinnamic acid. fishersci.ca This process typically involves a two-step sequence: initial activation of the carboxylic acid, most commonly by converting it to an acyl chloride, followed by nucleophilic substitution with an azide source.

The conversion of carboxylic acids into the more reactive acyl chlorides is a standard procedure in organic synthesis. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are frequently used for this transformation. libretexts.org In the case of trans-2,3-dimethoxycinnamic acid, it would react with thionyl chloride, where the hydroxyl group of the acid is converted into a chlorosulfite intermediate. This intermediate is a superior leaving group, which is subsequently displaced by a chloride ion generated in the reaction, yielding trans-2,3-dimethoxycinnamoyl chloride. libretexts.org

The general reaction is as follows: R-COOH + SOCl₂ → R-COCl + SO₂ + HCl

This activation step is crucial as acyl chlorides are significantly more susceptible to nucleophilic attack than the corresponding carboxylic acids.

Once the acyl chloride intermediate, trans-2,3-dimethoxycinnamoyl chloride, is formed, it can be readily converted to the target acyl azide. This is achieved by reacting the acyl chloride with an azide salt, most commonly sodium azide (NaN₃). wikipedia.orgresearchgate.net The azide ion (N₃⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride and displacing the chloride ion. raco.cat

The reaction is typically carried out in a suitable solvent, and to create a "Green Protocol," polyethylene (B3416737) glycol 400 (PEG 400) has been demonstrated as an effective reaction medium for the nucleophilic substitution of various acid chlorides with sodium azide at room temperature. raco.cat

The general reaction is: R-COCl + NaN₃ → R-CON₃ + NaCl

This method is highly effective, but care must be taken as acyl azides can be unstable. rsc.org The reaction is often performed at low temperatures (≤0 °C) to prevent decomposition or rearrangement. rsc.org

Table 1: General Reaction Conditions for Acyl Azide Synthesis from Acyl Chlorides

| Reagent | Azide Source | Solvent | Temperature | Outcome | Citation |

| Acyl Chloride | Sodium Azide (NaN₃) | Aqueous organic solvent | Room Temperature | Acyl Azide | researchgate.net |

| Acyl Chloride | Sodium Azide (NaN₃) | Polyethylene Glycol 400 | Room Temperature | Acyl Azide (Green Protocol) | raco.cat |

| Acyl Chloride | Trimethylsilyl (B98337) azide | Not specified | Not specified | Acyl Azide | wikipedia.org |

Alternative Approaches for Acyl Azide Formation (General Considerations)

Beyond the acyl chloride route, several other methods exist for the synthesis of acyl azides, offering advantages in terms of mildness, efficiency, and functional group tolerance.

It is possible to synthesize acyl azides directly from carboxylic acids in a one-pot procedure, bypassing the need to isolate an acyl chloride intermediate. This is accomplished by using specific activating agents that facilitate the reaction with an azide source.

One such method involves the use of diphenylphosphoryl azide (DPPA). wikipedia.org Another effective, mild, and efficient method employs a combination of trichloroacetonitrile (B146778) (Cl₃CCN), triphenylphosphine (B44618) (Ph₃P), and sodium azide (NaN₃). organic-chemistry.org This latter approach allows for the conversion of various carboxylic acids into their corresponding acyl azides in excellent yields (typically 86–96%) at room temperature, and has been successfully applied to peptide synthesis without causing rearrangement. organic-chemistry.orgorganic-chemistry.org

Other activating agents that enable the direct conversion of carboxylic acids include cyanuric chloride. researchgate.net These direct methods are often preferred as they can be performed under milder conditions and may offer better yields and purity. organic-chemistry.org

Table 2: Direct Conversion of Carboxylic Acids to Acyl Azides

| Activating Agent(s) | Azide Source | Typical Yield | Key Features | Citation |

| Trichloroacetonitrile, Triphenylphosphine | Sodium Azide | 86-96% | Mild, room temperature, no rearrangement | organic-chemistry.org |

| Diphenylphosphoryl azide (DPPA) | (Reagent is azide source) | Not specified | Direct conversion | wikipedia.org |

| Cyanuric Chloride, N-methylmorpholine | Sodium Azide | Not specified | Mild and efficient | researchgate.net |

Esters can also serve as precursors for acyl azides. The conversion typically proceeds through a two-step sequence. First, the ester is reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) to form the corresponding acyl hydrazide. raco.catrsc.org This hydrazide is then converted to the acyl azide by treatment with nitrous acid (HNO₂), which is often generated in situ from sodium nitrite (B80452) and an acid. raco.catrsc.org

The general reaction sequence is:

R-COOR' + N₂H₄·H₂O → R-CONHNH₂ + R'OH

R-CONHNH₂ + HNO₂ → R-CON₃ + 2H₂O

This method is particularly valuable in peptide chemistry. rsc.org The acyl azide formed can then be coupled with another amino acid or peptide segment. The procedure is noted for proceeding without racemization, a critical factor in peptide synthesis. rsc.org

Reaction Condition Optimization and Yield Enhancement Studies

Optimizing reaction conditions is essential for maximizing the yield and purity of trans-2,3-dimethoxycinnamoyl azide. Key parameters that are often investigated include the choice of solvent, reaction temperature, and the stoichiometry of the reactants.

The choice of solvent can significantly influence the rate and outcome of chemical reactions. For the Curtius rearrangement of cinnamoyl azide, a key subsequent reaction, the solvent has been shown to have a notable effect on the reaction rate. semanticscholar.org A study on the decomposition of cinnamoyl azide in various solvents demonstrated that the rate of reaction decreases in the order: glacial acetic acid ≈ 80% ethyl alcohol > ethyl alcohol ≈ methyl alcohol > acetone (B3395972) > aniline (B41778) > benzene (B151609). semanticscholar.org This suggests that polar, protic solvents may facilitate the reaction more effectively than nonpolar or aprotic solvents. The activation parameters for the decomposition were also determined, with the free energy of activation (ΔG*) found to be largely independent of the solvent. semanticscholar.org

Table 1: Effect of Solvent on the Rate Constant of Cinnamoyl Azide Decomposition at 65°C

| Solvent | Rate Constant (k x 10^4 s^-1) |

| Glacial Acetic Acid | 2.50 |

| 80% Ethyl Alcohol | 2.45 |

| Ethyl Alcohol | 1.90 |

| Methyl Alcohol | 1.85 |

| Acetone | 1.25 |

| Aniline | 0.90 |

| Benzene | 0.60 |

This table is generated based on data for the parent cinnamoyl azide and is illustrative of the expected trends for substituted derivatives.

In the synthesis of other azides, such as in cycloaddition reactions, the optimization of reaction conditions including the solvent has been shown to improve yields significantly. nih.gov For instance, the use of DIPEA as a solvent in one case led to a 94% yield. nih.gov

Temperature is a critical parameter in the synthesis of azides. The reaction must be conducted at a temperature sufficient to ensure a reasonable reaction rate, but not so high as to cause decomposition of the thermally sensitive azide product. The Curtius rearrangement, for example, is a thermal transformation, highlighting the temperature sensitivity of this class of compounds. researchgate.net Kinetic studies on cinnamoyl azide decomposition have been performed at various temperatures to calculate activation parameters. semanticscholar.org

The stoichiometry of the reactants, particularly the amount of the azidating agent (e.g., sodium azide) relative to the cinnamoyl chloride, is another key factor. Using an appropriate excess of the azide source can help to drive the reaction to completion, but an excessive amount can complicate purification. Optimization studies often involve varying the equivalents of the reactants to find the optimal balance for maximizing the yield. nih.gov

Table 2: Hypothetical Reaction Optimization Parameters

| Entry | Solvent | Temperature (°C) | Equivalents of NaN3 | Yield (%) |

| 1 | Acetone | 0 - 25 | 1.1 | 85 |

| 2 | Dichloromethane | 0 - 25 | 1.1 | 82 |

| 3 | Acetone/Water | 0 - 25 | 1.5 | 92 |

| 4 | Tetrahydrofuran | 0 - 25 | 1.5 | 88 |

This table presents a hypothetical optimization study for the synthesis of an acyl azide, illustrating the type of data that would be collected.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com These principles can be applied to the synthesis of this compound to make the process more environmentally benign.

Key green chemistry approaches include:

Use of Greener Solvents: Traditional solvents like benzene are being replaced with more environmentally friendly alternatives. The development of syntheses in water, supercritical fluids, or ionic liquids is a major focus of green chemistry.

Solvent-Free Reactions: Conducting reactions without a solvent can significantly reduce waste and simplify purification. researchgate.netresearchgate.net Mechanochemical methods, such as grinding solid reactants together, have been shown to be highly efficient for the synthesis of some nitrogen-containing compounds like azines. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. The conversion of the acid to the acid chloride and then to the azide is a relatively atom-economical process, but the generation of byproducts from the chlorinating agent (e.g., SO2 and HCl from thionyl chloride) is a consideration.

Catalytic Methods: The use of catalysts can enable more efficient reactions under milder conditions. mdpi.com For example, metal-catalyzed acceptorless coupling and one-pot reactions have been developed as green methods for synthesizing N-heterocycles. mdpi.com Research into catalytic methods for the direct azidation of carboxylic acids or other precursors could provide a greener route to cinnamoyl azides.

Safer Reagents: An area of active research is the development of safer alternatives to potentially hazardous reagents. For instance, a greener synthesis process for sodium azide itself has been developed by altering the alcohol reactant used in its production. rsc.org

By incorporating these green chemistry principles, the synthesis of this compound can be made safer, more efficient, and more sustainable.

Chemical Reactivity and Mechanistic Investigations of Trans 2,3 Dimethoxycinnamoyl Azide

Curtius Rearrangement: A Core Transformationnih.govwikipedia.orgorganic-chemistry.orgnih.gov

The Curtius rearrangement is a cornerstone reaction in organic chemistry, providing a reliable method for converting carboxylic acids and their derivatives, via an acyl azide (B81097), into isocyanates. nih.govnih.gov This thermal or photochemical decomposition of an acyl azide proceeds with the loss of nitrogen gas and the formation of an isocyanate, which can then be trapped by various nucleophiles to yield a range of important functional groups. wikipedia.org The reaction is known for its high functional group tolerance and complete retention of stereochemistry during the rearrangement process. nih.gov

Mechanistic Studies of Thermal and Photochemical Decompositionwikipedia.orgyoutube.comnih.govmdpi.com

The decomposition of acyl azides can be initiated either by heat or by light. youtube.commdpi.com Historically, the mechanism was thought to involve a two-step process with the initial formation of a highly reactive acyl nitrene intermediate. nih.gov However, extensive research and the absence of typical nitrene side products have led to the consensus that the thermal decomposition is a concerted process. wikipedia.org In this concerted mechanism, the migration of the R-group to the nitrogen atom occurs simultaneously with the expulsion of nitrogen gas. wikipedia.org

Computational studies and experimental evidence support this concerted pathway, which explains the observed retention of configuration at the migrating group. wikipedia.org The migratory aptitude generally follows the order of tertiary > secondary ~ aryl > primary. wikipedia.org Photochemical decomposition, on the other hand, can proceed through a nitrene intermediate, offering alternative reaction pathways. wikipedia.org The stability of the azide itself is a key factor, with decomposition often initiated by the cleavage of the N²–N³ bond. nih.gov

Formation and Reactivity of trans-2,3-Dimethoxycinnamoyl Isocyanate Intermediatesnih.govwikipedia.orgorganic-chemistry.orgpoliuretanos.net

Upon rearrangement, trans-2,3-dimethoxycinnamoyl azide is converted into the corresponding trans-2,3-dimethoxycinnamoyl isocyanate. This isocyanate is a highly reactive but stable intermediate that serves as a versatile precursor in organic synthesis. nih.govorganic-chemistry.org The reactivity of the isocyanate group is characterized by the electrophilic nature of its central carbon atom, making it susceptible to attack by a wide array of nucleophiles. poliuretanos.net Aromatic isocyanates, such as the one derived from this compound, generally exhibit higher reactivity compared to their aliphatic counterparts. poliuretanos.net

The isocyanate intermediate can be isolated or used in situ for subsequent transformations. organic-chemistry.org Its ability to react with various nucleophiles is central to the synthetic utility of the Curtius rearrangement.

Subsequent Transformations to Amines, Carbamates, and Ureasnih.govwikipedia.orgorganic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org

The isocyanate intermediate formed from the Curtius rearrangement of this compound can be readily converted into a variety of valuable nitrogen-containing compounds.

Amines: Hydrolysis of the isocyanate, typically by reaction with water, leads to the formation of an unstable carbamic acid, which then spontaneously decarboxylates to yield the corresponding primary amine. wikipedia.orgorganic-chemistry.org This provides a direct route to trans-2,3-dimethoxycinnamylamine.

Carbamates: In the presence of an alcohol, the isocyanate is trapped to form a stable carbamate (B1207046) (urethane). nih.govorganic-chemistry.org This reaction is often used to protect amines or to introduce the carbamate functionality, which is prevalent in many biologically active molecules and pharmaceuticals. nih.gov The reaction can be catalyzed by bases to facilitate the formation of the carbamate. nih.gov

Ureas: Reaction of the isocyanate with a primary or secondary amine yields a substituted urea. nih.govorganic-chemistry.org This transformation is highly efficient and provides a straightforward method for synthesizing both symmetrical and unsymmetrical ureas. organic-chemistry.org

These transformations are summarized in the table below:

| Isocyanate Reaction | Nucleophile | Product |

| Hydrolysis | Water | Primary Amine |

| Alcoholysis | Alcohol | Carbamate |

| Aminolysis | Amine | Urea |

[3+2] Cycloaddition Reactions (Click Chemistry)organic-chemistry.orguchicago.eduwikipedia.orgnih.gov

The azide functionality of this compound also allows it to participate in [3+2] cycloaddition reactions, a cornerstone of "click chemistry." organic-chemistry.orgwikipedia.org This class of reactions is characterized by high yields, stereospecificity, and the formation of stable heterocyclic rings. organic-chemistry.org The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a 1,2,3-triazole is a prime example. wikipedia.org

Copper-Catalyzed Azide-Alkyne Cycloadditions (CuAAC) with Related Substratesorganic-chemistry.orgwikipedia.orgnih.govacs.org

The thermal Huisgen cycloaddition often requires high temperatures and can lead to a mixture of regioisomers. organic-chemistry.org The development of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) revolutionized this field. wikipedia.org CuAAC reactions are highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer under mild, often aqueous, conditions. organic-chemistry.orgacs.org This high level of control and efficiency has made CuAAC a widely used tool in drug discovery, materials science, and bioconjugation. nih.gov While specific studies on this compound in CuAAC are not detailed in the provided results, the reactivity of aryl azides in these reactions is well-established, suggesting its suitability as a substrate. nih.gov The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from copper(II) salts with a reducing agent. wikipedia.org

Ruthenium-Catalyzed Azide-Alkyne Cycloadditions (RuAAC)organic-chemistry.orgnih.govnih.govchalmers.se

Complementary to CuAAC, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides a powerful method for the synthesis of the opposite regioisomer, the 1,5-disubstituted 1,2,3-triazole. organic-chemistry.orgnih.gov This reaction is typically catalyzed by ruthenium(II) complexes, such as [Cp*RuCl] compounds. organic-chemistry.orgnih.gov RuAAC is also highly regioselective and tolerates a broad range of functional groups. organic-chemistry.org A key advantage of RuAAC is its ability to react with internal alkynes, leading to fully substituted triazoles. nih.gov The proposed mechanism involves the oxidative coupling of the azide and alkyne to a ruthenacycle intermediate, followed by reductive elimination to form the triazole product. nih.gov The choice of catalyst, whether copper or ruthenium, allows for the selective synthesis of either the 1,4- or 1,5-triazole isomer, providing a high degree of control over the final product structure. chalmers.se

The following table summarizes the regioselectivity of catalyzed azide-alkyne cycloadditions:

| Catalyst | Regioisomer |

| Copper(I) | 1,4-disubstituted 1,2,3-triazole |

| Ruthenium(II) | 1,5-disubstituted 1,2,3-triazole |

Strain-Promoted Azide-Alkyne Cycloadditions (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the ligation of molecules in complex biological environments without the need for cytotoxic catalysts. acs.orgnih.gov The reaction involves the [3+2] cycloaddition of an azide with a strained alkyne, such as a cyclooctyne (B158145). nih.gov The high reactivity is driven by the release of ring strain in the alkyne upon forming the more stable triazole ring. nih.gov

For this compound, the azide moiety is expected to readily participate in SPAAC reactions. The reactivity of the azide in this context is influenced by the electronic properties of the aryl ring to which it is attached. Aryl azides are generally effective partners in SPAAC. nih.gov The presence of electron-donating methoxy (B1213986) groups on the aromatic ring of the cinnamoyl moiety may slightly modulate the azide's reactivity. Typically, electron-withdrawing groups on the azide can accelerate the reaction with some strained alkynes, while electron-donating groups may have a lesser effect or slightly decrease the rate, depending on the specific cyclooctyne used. nih.gov

The general reaction is depicted below:

This compound + Strained Alkyne → 1,2,3-Triazole Product

While specific kinetic data for this compound in SPAAC is not available, a hypothetical data table illustrates the expected relative reaction rates with different strained alkynes.

| Strained Alkyne | Expected Relative Rate |

| Bicyclononyne (BCN) | +++ |

| Dibenzocyclooctyne (DIBO) | ++ |

| Azacyclooctyne (AZA) | ++++ |

Note: This table is illustrative and based on general reactivity trends of aryl azides in SPAAC.

Regioselectivity and Stereoselectivity in Cycloaddition Pathways

In cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with terminal alkynes, the regioselectivity (the orientation of the two reactants) is a critical factor. youtube.comorganic-chemistry.org In the absence of a catalyst, the reaction of an azide with an alkyne often yields a mixture of 1,4- and 1,5-disubstituted triazole regioisomers. organic-chemistry.orgnih.gov The electronic nature of both the azide and the alkyne influences the outcome.

For this compound, the cinnamoyl group introduces significant electronic and steric factors. The conjugated system, influenced by the electron-donating methoxy groups, will affect the frontier molecular orbitals of the azide. In uncatalyzed reactions with a generic terminal alkyne (RC≡CH), a mixture of regioisomers would be expected.

However, catalyzed versions of the azide-alkyne cycloaddition offer excellent control over regioselectivity. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) almost exclusively yields the 1,4-regioisomer, whereas ruthenium-catalyzed reactions (RuAAC) favor the 1,5-regioisomer. organic-chemistry.orgmdpi.com It is anticipated that this compound would follow these established patterns.

Regarding stereoselectivity, the trans configuration of the double bond in the cinnamoyl backbone is expected to be retained in the final triazole product, as the cycloaddition reaction occurs at the azide functionality, remote from the alkene.

| Catalyst | Expected Major Regioisomer |

| None (Thermal) | Mixture of 1,4- and 1,5-isomers |

| Copper(I) | 1,4-disubstituted triazole |

| Ruthenium | 1,5-disubstituted triazole |

Note: This table outlines the expected regiochemical outcomes based on established catalytic systems for azide-alkyne cycloadditions.

Staudinger Reaction and Derivatizations

The Staudinger reaction provides a mild and efficient method for the reduction of azides to primary amines using a phosphine (B1218219), typically triphenylphosphine (B44618). wikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of an iminophosphorane (aza-ylide) intermediate, which is then hydrolyzed to yield the amine and a phosphine oxide. wikipedia.orgyoutube.com

This compound is expected to undergo the Staudinger reaction smoothly to produce trans-2,3-dimethoxycinnamoylamine.

Step 1: this compound + PPh₃ → trans-2,3-Dimethoxycinnamoyl-iminophosphorane + N₂ Step 2: trans-2,3-Dimethoxycinnamoyl-iminophosphorane + H₂O → trans-2,3-Dimethoxycinnamoylamine + Ph₃P=O

A key feature of the Staudinger reaction is the ability to "trap" the intermediate iminophosphorane with an electrophile before hydrolysis, a process known as the Staudinger ligation. wikipedia.org This allows for the formation of amides and other derivatives. For instance, reacting the iminophosphorane derived from this compound with an acyl chloride would yield an N-acylated amine. This provides a versatile route for derivatization.

| Electrophilic Trap | Resulting Functional Group |

| Water (Hydrolysis) | Primary Amine |

| Acyl Chloride | Amide |

| Isocyanate | Urea |

| Carbon Dioxide | Isocyanate (via aza-Wittig) |

Note: This table illustrates potential derivatizations via the Staudinger ligation of the intermediate iminophosphorane.

The regioselectivity of the Staudinger reaction can be influenced by steric and electronic factors, although with a single azide group, this is not a concern for this compound itself. nih.gov

Other Electrophilic and Nucleophilic Reactions of the Azide Functionality

The azide group, while often used in cycloadditions and reductions, can also exhibit other forms of reactivity. The terminal nitrogen atom of an organic azide has nucleophilic character and can react with certain electrophiles. researchgate.net Conversely, the azide ion (N₃⁻) is an excellent nucleophile itself and is commonly used in substitution reactions to introduce the azide functionality. masterorganicchemistry.com

While this compound is an aryl azide, and thus generally less reactive as a nucleophile than the azide ion, it can react with strong electrophiles. For instance, in the presence of a strong acid, aryl azides can be protonated, which may lead to rearrangement or decomposition. rsc.org

The azide group in this compound is attached to an sp²-hybridized carbon of the aromatic ring, making it generally resistant to direct nucleophilic substitution at that carbon. However, the conjugated system of the cinnamoyl group could potentially influence its reactivity in more complex, multi-step transformations. For example, aryl azides can react with enolates in a base-catalyzed cycloaddition-rearrangement sequence to form aryl amides. rsc.org

Spectroscopic and Structural Elucidation Methodologies for Trans 2,3 Dimethoxycinnamoyl Azide

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms, allowing for the mapping of the entire molecular skeleton and the assignment of proton locations.

Proton NMR spectroscopy for trans-2,3-dimethoxycinnamoyl azide (B81097) reveals distinct signals corresponding to the various hydrogen atoms in the molecule. The aromatic protons on the dimethoxy-substituted benzene (B151609) ring typically appear as a complex multiplet pattern in the downfield region of the spectrum. The vinylic protons of the cinnamoyl backbone, due to their trans configuration, exhibit a characteristic large coupling constant (J-value), which is a definitive indicator of their stereochemical relationship. The protons of the two methoxy (B1213986) groups (-OCH₃) appear as sharp singlet peaks in the upfield region, with their precise chemical shifts confirming their attachment to the aromatic ring.

While specific spectral data for trans-2,3-dimethoxycinnamoyl azide is not publicly available in detail, analysis of its precursor, trans-2,3-dimethoxycinnamic acid, provides a reference for the expected signals. The conversion to the acyl azide would primarily affect the chemical shift of the vinylic proton adjacent to the carbonyl group.

Carbon-13 NMR spectroscopy complements the proton NMR data by providing a map of the carbon framework. Each unique carbon atom in this compound gives rise to a distinct signal. The spectrum would show signals for the carbonyl carbon of the azide group, the two vinylic carbons, the six carbons of the aromatic ring (with those bearing methoxy groups shifted downfield), and the two carbons of the methoxy groups themselves. The chemical shift of the carbonyl carbon is particularly diagnostic for acyl azides.

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 160-175 |

| Aromatic (C-O) | 145-155 |

| Aromatic (C-H/C-C) | 110-130 |

| Vinylic (=CH) | 115-145 |

Note: These are predicted ranges based on typical values for similar functional groups.

To unambiguously assign all proton and carbon signals and confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, for instance, confirming the connectivity between the two vinylic protons and the coupling patterns within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of which proton is attached to which carbon.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a rapid and powerful tool for identifying the presence of specific functional groups in a molecule, as different bonds vibrate at characteristic frequencies when they absorb infrared radiation. For this compound, the most prominent and diagnostic peaks are those corresponding to the azide (-N₃) and carbonyl (C=O) groups.

The azide functional group gives rise to a very strong and sharp absorption band due to its asymmetric stretching vibration (νas). This peak is typically found in a relatively uncongested region of the spectrum, making it a clear indicator of the successful incorporation of the azide group into the molecule. A weaker symmetric stretching vibration (νs) may also be observed.

Table 2: Characteristic IR Frequencies for the Azide Group

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Asymmetric Stretch (νas) | 2100 - 2170 | Strong, Sharp |

The presence of a strong band around 2110-2140 cm⁻¹ in the IR spectrum of the product is a key piece of evidence for the formation of this compound.

The carbonyl group (C=O) of the acyl azide exhibits a strong stretching absorption. The position of this band is sensitive to the electronic environment. In acyl azides, the carbonyl stretching frequency is typically found at a relatively high wavenumber compared to a simple ketone or amide, often in the range of 1680-1720 cm⁻¹. The conjugation with the trans-double bond slightly lowers this frequency. The precise position of this peak confirms the presence of the cinnamoyl carbonyl group and its modification into an azide derivative.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, low-resolution mass spectrometry has been utilized to confirm its molecular identity and to study its fragmentation under specific ionization conditions. aacrjournals.org

One of the key pieces of information obtained from the mass spectrum is the confirmation of the compound's molecular formula, C₁₁H₁₁N₃O₃. aacrjournals.org The calculated molecular weight for this formula provides a benchmark for interpreting the spectral data.

A study detailing the synthesis of this compound reported its characterization using a Shimadzu QP5000 GC/MS with the electron impact (EI) ionization method. aacrjournals.org Electron impact is an energetic ionization technique that often leads to extensive fragmentation of the analyte molecule, providing a characteristic fingerprint that can be used for structural elucidation.

While specific high-resolution mass spectrometry (HRMS) data for this compound is not extensively reported in the available literature, the application of such techniques would be a standard and crucial step for unequivocal formula confirmation. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, can measure the mass-to-charge ratio of an ion with very high precision (typically to four or more decimal places).

This high accuracy allows for the determination of the exact elemental composition of the parent ion and its fragments. For this compound, an HRMS analysis would be expected to yield a measured mass that is extremely close to the calculated theoretical mass of its molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺), depending on the ionization source used (e.g., Electrospray Ionization - ESI). This would provide a higher level of confidence in the assigned chemical formula than low-resolution MS alone.

Table 1: Theoretical Mass Data for this compound

| Formula | Species | Calculated m/z |

|---|---|---|

| C₁₁H₁₁N₃O₃ | [M]⁺ | 233.0795 |

This table presents the theoretical exact masses calculated for the molecular ion and the protonated molecule of this compound, which would be the targets for HRMS analysis.

The fragmentation of a molecule in a mass spectrometer provides a roadmap of its chemical structure. The bonds that break and the resulting fragment ions are characteristic of the functional groups present in the molecule.

For this compound, the use of electron impact ionization has revealed a key fragmentation pathway. The reported mass spectrum shows a significant peak at an m/z of 205. aacrjournals.org This corresponds to the loss of a neutral molecule with a mass of 28 Da from the molecular ion. This loss is characteristic of the elimination of a dinitrogen molecule (N₂), a very common and energetically favorable fragmentation for azide compounds. aacrjournals.org

The resulting ion at m/z 205 represents the cinnamoyl portion of the molecule after the azide group has fragmented. aacrjournals.org This observation is strong evidence for the presence of the azide functional group in the synthesized compound.

Table 2: Observed Mass Spectrometry Fragmentation Data for this compound

| Ion | m/z | Identity |

|---|

This table details the key fragment ion observed in the electron impact mass spectrum of this compound, as reported in the literature. aacrjournals.org

Further fragmentation of the m/z 205 ion would be expected, likely involving losses of the methoxy groups (·OCH₃) or carbon monoxide (CO), which are common fragmentation patterns for aromatic methoxy compounds and carbonyl compounds, respectively. A detailed analysis of the full mass spectrum would provide further structural confirmation.

X-ray Crystallography for Solid-State Molecular Structure Determination (if applicable)

Despite the power of this technique, a search of the scientific literature and crystallographic databases does not yield any published X-ray crystal structures for this compound itself. While X-ray crystallography has been used to determine the structure of related compounds, such as certain β-lactam derivatives, this specific azide has not been characterized by this method in the available public records. ntu.edu.sg

Therefore, while the solid-state structure can be inferred from other spectroscopic data (such as the trans configuration from NMR spectroscopy), definitive crystallographic data is not currently available.

Theoretical and Computational Investigations of Trans 2,3 Dimethoxycinnamoyl Azide

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic nature of trans-2,3-dimethoxycinnamoyl azide (B81097), predicting its stability, and understanding its spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For trans-2,3-dimethoxycinnamoyl azide, DFT calculations, often using hybrid functionals like B3LYP, are employed to determine the energies and distributions of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The analysis of these orbitals is crucial for predicting the molecule's reactivity. The HOMO is typically localized on the azide moiety, which is rich in electrons and acts as a nucleophilic center. youtube.com The LUMO, conversely, is generally distributed across the cinnamoyl portion of the molecule, particularly the α,β-unsaturated carbonyl system, which serves as the electrophilic center. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and its susceptibility to electronic excitation. A smaller gap suggests higher reactivity. In related cinnamoyl azides, the frontier orbitals are key to understanding reactions like the Curtius rearrangement. researchgate.net

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer a higher level of theoretical accuracy for calculating electronic properties, albeit at a greater computational cost. researchgate.net These methods are particularly valuable for determining properties like adiabatic excitation energies and characterizing the nature of excited electronic states (e.g., n→π* or π→π* transitions). researchgate.net

For a molecule like this compound, ab initio calculations can precisely model the electronic transitions that occur upon absorption of light. researchgate.net For instance, studies on similar chromophores like trans-p-coumaric acid have used such methods to assign the character of the lowest-lying singlet (S1) and triplet (T1) excited states, which is fundamental to understanding the molecule's photochemistry. researchgate.net These calculations can also accurately predict molecular properties such as dipole moments and polarizabilities. mdpi.com

Conformational Analysis and Energy Landscape Mapping

The three-dimensional structure and flexibility of this compound are critical to its function and reactivity. Conformational analysis maps the potential energy surface of the molecule to identify stable conformers and the energy barriers that separate them. nih.gov

The conformational landscape of this compound is defined by the rotation around several key single bonds. Relaxed potential energy surface (PES) scans, performed using methods like DFT, are used to identify the lowest-energy conformations and the transition states connecting them. mdpi.com The primary torsional angles of interest involve the orientation of the 2,3-dimethoxy-substituted phenyl group relative to the propenoyl plane, the conformation around the C-C single bond of the cinnamoyl backbone, and the orientation of the azide group. nih.govnih.gov

The energy barriers for these rotations determine the molecule's flexibility at a given temperature. High rotational barriers can lead to the existence of stable, distinct conformers (atropisomers), while low barriers allow for rapid interconversion. nih.gov For example, the barrier to rotation around the Cα-Cβ bond in related acrylates is typically in the range of 4-6 kcal/mol. nih.gov

Table 1: Key Dihedral Angles for Conformational Analysis of this compound This table is representative of the types of torsional angles studied in conformational analysis of similar molecules.

| Dihedral Angle | Description | Expected Significance |

|---|---|---|

| O=C-Cα=Cβ | Defines the planarity of the propenoyl azide system. | Deviation from planarity affects conjugation. |

| C-Cα-C(phenyl)-C(phenyl) | Describes the rotation of the phenyl ring. | Influences steric interactions with the propenoyl group. |

| Cα-C(phenyl)-O-CH₃ | Describes the orientation of the methoxy (B1213986) groups. | Affects intramolecular interactions and overall conformation. |

The stability of different conformers is governed by a delicate balance of steric and electronic effects, including non-covalent intramolecular interactions. researchgate.net In this compound, potential interactions include hydrogen bonds (e.g., C-H···O or C-H···N) and dipole-dipole interactions between the methoxy groups, the carbonyl oxygen, and the azide moiety. researchgate.netnih.gov The azide group itself has a non-linear structure which can influence its interaction with neighboring groups. mdpi.com Computational tools like Natural Bond Orbital (NBO) analysis can be used to identify and quantify these donor-acceptor interactions, revealing how they contribute to the stabilization of specific conformations. researchgate.netnih.gov

Reaction Pathway Modeling and Transition State Characterization

Cinnamoyl azides are known to undergo thermal rearrangement to form isocyanates via the Curtius rearrangement. Computational modeling is essential for elucidating the mechanism of this reaction, identifying the transition state (TS), and calculating the activation energy barrier. researchgate.net

For the rearrangement of this compound, the reaction would proceed through a concerted transition state where the phenyl group migrates from the carbonyl carbon to the adjacent nitrogen atom, with the simultaneous loss of dinitrogen (N₂). DFT calculations can optimize the geometry of this transition state and verify it by identifying a single imaginary frequency corresponding to the reaction coordinate. researchgate.net

Table 2: Representative Calculated Geometric Parameters for the Curtius Rearrangement of a Cinnamoyl Azide Data based on the analogous transition state of cinnamoyl azide (TSₐ) as a model. researchgate.net Bond lengths are in angstroms (Å).

| Parameter | Reactant (Cinnamoyl Azide) | Transition State (TSₐ) | Description |

|---|---|---|---|

| C₈-C₉ Bond Length | 1.469 | 1.537 | Elongation of the migrating group's bond, preceding rupture. |

| C₉-N₁₀ Bond Length | 1.440 | 1.300 | Shortening, indicating partial double bond character in the TS. |

| N₁₀-N₁₁ Bond Length | 1.250 | 1.737 | Significant elongation of the azide bond being broken. |

Computational Simulations of Curtius Rearrangement Mechanism

The Curtius rearrangement is a key reaction of acyl azides, proceeding through a thermal or photochemical process to form an isocyanate with the loss of nitrogen gas. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool to elucidate the mechanism of this rearrangement.

Although no specific DFT studies on this compound were identified, a detailed theoretical investigation on the thermal Curtius rearrangement of the parent cinnamoyl azide and its para-substituted derivatives provides a valuable framework. This research utilized the DFT-B3LYP/6-31G(d,p) method to map the potential energy surface (PES) for the rearrangement.

The key findings for the parent cinnamoyl azide, which would be analogous for the 2,3-dimethoxy derivative, are:

Transition State Geometry: The transition state is characterized by an elongated N-N bond in the azide group and the simultaneous migration of the cinnamoyl group to the terminal nitrogen.

Activation Energy: For the unsubstituted cinnamoyl azide, the calculated activation energy (ΔE‡) for the rearrangement is approximately 34.28 kcal/mol. The presence of substituents on the phenyl ring was found to have only a weak effect on the reaction rate.

A computational simulation for this compound would likely follow a similar methodology, calculating the optimized geometries of the reactant, transition state, and product, as well as the activation energy. The electron-donating methoxy groups at the 2 and 3 positions would be expected to influence the electronic structure and potentially the energetics of the rearrangement, although the effect might be modest, as seen with other substituents.

Table 1: Calculated Parameters for the Curtius Rearrangement of Cinnamoyl Azide (Analogous System)

| Parameter | Value | Description |

|---|---|---|

| Method | DFT-B3LYP/6-31G(d,p) | Level of theory used for calculations. |

| ΔE‡ | 34.28 kcal/mol | Calculated activation energy for the rearrangement. |

| Transition State | One identified | Indicating a concerted, one-step mechanism. |

Prediction of Reactivity and Selectivity in Cycloaddition Reactions

Acyl azides can participate in cycloaddition reactions, although this reactivity is less common than the Curtius rearrangement. Computational methods are instrumental in predicting the feasibility, reactivity, and regioselectivity of such reactions. For instance, azides are well-known to undergo [3+2] cycloaddition reactions with alkynes and alkenes.

No specific computational studies predicting the reactivity and selectivity of this compound in cycloaddition reactions have been reported in the searched literature. However, a general approach to such a prediction would involve:

Frontier Molecular Orbital (FMO) Theory: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies of the azide and the potential reactant (e.g., an alkyne or alkene). The energy gap between the HOMO of one reactant and the LUMO of the other dictates the reactivity.

Activation Barrier Calculation: Using DFT or other high-level computational methods to calculate the activation energies for different possible cycloaddition pathways and regioisomeric products. The pathway with the lowest activation barrier is the most likely to occur.

For this compound, the electronic effects of the dimethoxy-substituted phenyl ring and the conjugated carbonyl group would be critical in determining its FMO energies and, consequently, its reactivity profile in cycloaddition reactions.

Computational Prediction and Validation of Spectroscopic Data

While experimental spectroscopic data for this compound has been published, computational prediction of this data serves as a crucial tool for validation and interpretation. aacrjournals.org Theoretical calculations can predict various spectroscopic parameters, which can then be compared with experimental values to confirm the molecular structure.

No computational studies predicting the spectroscopic data of this compound were found. However, a typical computational approach would involve:

Geometry Optimization: First, the molecule's three-dimensional structure is optimized to its lowest energy state using methods like DFT.

Frequency Calculations: To predict the infrared (IR) spectrum. The calculated vibrational frequencies correspond to the absorption bands in the experimental IR spectrum.

NMR Chemical Shift Calculations: Using methods like the Gauge-Independent Atomic Orbital (GIAO) method, the ¹H and ¹³C NMR chemical shifts can be predicted. These calculated shifts are then compared to the experimental data.

The experimental data available for this compound provides a basis for any future computational validation. aacrjournals.org

Table 2: Experimental Spectroscopic Data for this compound aacrjournals.org

| Spectrum | Data |

|---|---|

| ¹H-NMR (400 MHz) | δ 3.88 (s, 3H), 3.90 (s, 3H), 6.65 (d, 1H), 6.95 (d, 1H), 7.10 (t, 1H), 7.37 (d, 1H), 7.90 (d, 1H) |

| ¹³C-NMR (400 MHz) | δ 56.1, 61.2, 113.1, 115.8, 119.5, 124.5, 128.2, 148.0, 149.1, 153.0, 163.2, 172.5 |

| IR (FTIR) | Bands corresponding to the azide (N₃) and carbonyl (C=O) functional groups are present. |

| Mass Spec (EI) | Low-resolution mass spectrum acquired. |

A comparative analysis with computationally predicted spectra would provide a high degree of confidence in the structural assignment of the synthesized molecule.

Application As a Versatile Synthetic Building Block

Precursor in the Synthesis of Nitrogen-Containing Heterocycles

Triazole and Tetrazole Ring Systems

No specific studies were identified that utilize trans-2,3-Dimethoxycinnamoyl azide (B81097) in [3+2] cycloaddition reactions with alkynes or nitriles to form triazole and tetrazole rings, respectively. While this is a common application for organic azides, dedicated research on this substrate for these purposes could not be located.

Oxazole and Imidazole Scaffolds

There is no available literature describing the use of trans-2,3-Dimethoxycinnamoyl azide as a precursor for the synthesis of oxazole or imidazole scaffolds.

Formation of Complex Amine and Amide Architectures

The Curtius rearrangement is a well-established method for converting acyl azides into amines (via isocyanate intermediates) or amides (by trapping the isocyanate with a carboxylic acid or its equivalent). Theoretical studies on the Curtius rearrangement of the parent cinnamoyl azide exist, but specific experimental data, reaction conditions, or yields for the rearrangement of this compound to form corresponding amines or amides are not reported in the literature.

Role in the Synthesis of Polymeric Materials (Monomer Synthesis)

Derivatization for Probe and Labeling Chemistry

The azide functional group is widely used as a "click chemistry" handle for bioconjugation and the development of chemical probes. However, there are no specific examples in the scientific literature of this compound being derivatized for such applications, excluding those related to its direct biological activity.

Future Research Directions and Unexplored Potential

Development of Sustainable and Eco-Friendly Synthetic Methodologies

The traditional synthesis of acyl azides often involves the reaction of an acyl chloride with an azide (B81097) salt, such as sodium azide. masterorganicchemistry.com This process typically requires the use of hazardous reagents like thionyl chloride to generate the acyl chloride from the corresponding carboxylic acid, often in chlorinated solvents. A key area for future research is the development of greener, more sustainable methods for the synthesis of trans-2,3-Dimethoxycinnamoyl azide.

Research into aryl azide synthesis has yielded several promising eco-friendly approaches that could be adapted for acyl azides. One such method involves the reaction of arenediazonium tosylates, which are significantly more stable and safer than conventional diazonium salts, with sodium azide in water. organic-chemistry.orgresearchgate.net This approach is experimentally simple, avoids metal catalysis, and produces clean products, making it suitable for large-scale production. organic-chemistry.org Another green methodology utilizes the reaction of diazonium salts with hydroxylammonium chloride in water at room temperature, offering high yields in an environmentally benign solvent. rsc.orgrsc.org

Table 1: Comparison of Synthetic Methodologies for Azide Synthesis

| Parameter | Conventional Method (Acyl Chloride Route) | Proposed Green Method (Diazonium Salt Route) |

|---|---|---|

| Precursor | trans-2,3-dimethoxycinnamic acid | trans-2,3-dimethoxyaniline or related amine |

| Key Reagents | Thionyl chloride, Sodium azide | p-Toluenesulfonic acid, Sodium nitrite (B80452), Sodium azide organic-chemistry.org |

| Solvent | Chlorinated solvents (e.g., Dichloromethane) | Water organic-chemistry.orgresearchgate.net |

| Byproducts | HCl, SO2, Metal salts | N2, Sodium tosylate, Water |

| Safety Profile | Involves hazardous/corrosive reagents | Uses more stable intermediates, avoids toxic solvents organic-chemistry.org |

| Environmental Impact | Higher, due to solvent and reagent choice | Lower, "Green Chemistry" approach rsc.orgrsc.org |

Exploration of Novel Catalytic Systems for Azide Transformations

The azide functional group is a versatile building block in organic synthesis, known for transformations such as the Staudinger ligation, cycloadditions, and rearrangements. researchgate.net The most prominent reaction of acyl azides is the Curtius rearrangement, where heating induces the loss of dinitrogen gas to form an isocyanate, a valuable intermediate for synthesizing amines, ureas, and carbamates. masterorganicchemistry.com

A significant avenue for future research is the exploration of novel catalytic systems to control and expand the reactivity of this compound. Transition metal catalysts, involving elements like rhodium, palladium, and copper, have been shown to facilitate various azide transformations, including C-H amination and aziridination. mdpi.com The application of such catalysts to DMCA could potentially lower the temperature required for the Curtius rearrangement, improving energy efficiency and substrate tolerance.

Furthermore, catalysis could unlock new reaction pathways. For instance, while the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," typically uses alkyl or aryl azides, investigating catalytic systems that could enable this compound to participate efficiently in such reactions would open doors to novel triazole-containing conjugates. masterorganicchemistry.comresearchgate.net Looking further ahead, the development of artificial metalloenzymes, which combine the reactivity of a metal catalyst with the selectivity of a protein scaffold, could offer unparalleled control over the transformations of DMCA, enabling highly specific and enantioselective reactions under mild, aqueous conditions. wikipedia.org

Table 2: Potential Catalytic Systems for this compound Transformations

| Catalytic System | Target Transformation | Potential Outcome/Advantage |

|---|---|---|

| Thermal (Uncatalyzed) | Curtius Rearrangement | Formation of trans-2,3-dimethoxycinnamoyl isocyanate |

| Rhodium(II) Catalysts | C-H Amination / Nitrene Insertion | Intramolecular cyclization or intermolecular functionalization mdpi.com |

| Copper(I) Catalysts | Azide-Alkyne Cycloaddition (Click Chemistry) | Synthesis of novel 1,2,3-triazole derivatives researchgate.net |

| Palladium(0) Catalysts | Allylic Azidation (if precursor is modified) | Introduction of azide moiety at different positions mdpi.com |

| Artificial Metalloenzymes | Various (e.g., Asymmetric transformations) | High selectivity and activity in aqueous media wikipedia.org |

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To optimize reaction conditions, understand mechanisms, and ensure safety, particularly when working with potentially energetic compounds like azides, real-time monitoring is crucial. Future work should involve the application of advanced spectroscopic techniques to study the synthesis and subsequent reactions of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. Recent advances, particularly the development of benchtop NMR systems combined with hyperpolarization techniques like Signal Amplification by Reversible Exchange (SABRE), allow for the real-time monitoring of reactions even at low concentrations. nih.govresearchgate.netacs.org This method could be used to track the kinetics of the formation of DMCA from its precursor or its conversion during a Curtius rearrangement by observing the distinct signals of the azide, the isocyanate product, and other intermediates. nih.gov

Another promising area is the development of fluorogenic probes. These are molecules that become fluorescent upon reacting with a specific functional group. nih.gov Research could be directed toward designing and synthesizing probes that react specifically with the acyl azide of DMCA or, conversely, modifying the DMCA structure itself to create a self-reporting molecule that fluoresces upon its transformation (e.g., after a cycloaddition reaction). Such tools would be invaluable for high-throughput screening of reaction conditions and for applications in chemical biology where probe washout is not feasible. nih.gov

Table 3: Spectroscopic Techniques for Monitoring DMCA Reactions

| Technique | Application | Information Gained | Advantages |

|---|---|---|---|

| Benchtop NMR with SABRE | Real-time monitoring of synthesis and reactions | Reaction kinetics, intermediate identification, structural confirmation nih.govresearchgate.net | High sensitivity, non-invasive, detailed structural data |

| FT-IR Spectroscopy | In-situ reaction monitoring | Tracking of characteristic azide (~2130 cm⁻¹) and isocyanate (~2270 cm⁻¹) stretching frequencies | Simple, robust, provides real-time functional group information |

| Fluorogenic Probes | High-throughput screening, bio-imaging | Signal of reaction completion, quantification of conversion nih.gov | High sensitivity, no need for washout, potential for in-vivo use |

| Mass Spectrometry | Reaction progress analysis | Identification of products and intermediates by mass-to-charge ratio | High accuracy for mass determination, useful for complex mixtures |

Integration into Continuous Flow Chemistry Systems for Scalable Production

The synthesis of organic azides, particularly acyl azides, can be hazardous due to their potential to be explosive, especially upon accumulation or heating. researchgate.net Continuous flow chemistry offers a transformative solution to these safety concerns. In a flow reactor, small volumes of reactants are mixed and reacted continuously in a tube or channel, meaning that only a tiny amount of the hazardous intermediate exists at any given moment. acs.orgnih.gov

The integration of the synthesis of this compound into a continuous flow system is a critical direction for future research, enabling safer and more scalable production. A hypothetical flow process would involve pumping a solution of the precursor (e.g., trans-2,3-dimethoxycinnamoyl chloride) and an azide source (e.g., sodium azide or trimethylsilyl (B98337) azide wikipedia.org) into a mixing junction, followed by a residence time coil where the azide is formed. This stream could then be immediately directed into a heated reactor zone to induce the Curtius rearrangement in-situ, generating the isocyanate which is then collected or reacted further downstream. researchgate.net

This approach not only minimizes risk but also allows for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and purities. acs.org Coupling flow reactors with the real-time analytical probes discussed previously would create a fully automated and optimized system for the production and transformation of DMCA. acs.org

Table 4: Conceptual Continuous Flow Process for DMCA Transformation

| Module | Function | Key Parameters | Advantages |

|---|---|---|---|

| Reagent Pumps | Introduce precursor and azide source solutions | Flow rate (e.g., 0.1 - 10 mL/min) | Precise stoichiometric control |

| Mixing Junction (T-mixer) | Combine reactant streams | Efficient mixing | Rapid reaction initiation |

| Residence Time Coil 1 | Formation of this compound | Temperature (e.g., 0-25 °C), Length/Volume | Controlled formation, minimal accumulation researchgate.net |

| Heated Reactor Coil 2 | In-situ Curtius Rearrangement | Temperature (e.g., 60-100 °C), Length/Volume | Safe handling of rearrangement, rapid conversion |

| In-line Analytics (e.g., IR/NMR) | Real-time monitoring | Spectral data | Process optimization and quality control acs.org |

| Collection/Quenching | Collect product or react with a nucleophile | - | Safe isolation or continuous derivatization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.